![molecular formula C20H14N2O7S2 B1201889 7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B1201889.png)
7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid is a naphthalenesulfonic acid that is naphthalene-1,3-disulfonic acid carrying additional hydroxy and (naphthalen-1-yl)diazenylsubstituents at positions 7 and 8 respectively. The disodium salt is the biological stain 'acid red 44'. It is an azo compound, a naphthalenesulfonic acid and a member of naphthols. It is a conjugate acid of a 7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate.
Scientific Research Applications
Dye Synthesis and Fabric Application
A study by Iyun, Egbe, and Kantiok (2020) explored the synthesis of dyes derived from coupling 7-amino-4-hydroxynaphthalene-2-sulfonic acid, a diazonium salt, with various agents, producing different dyes. These dyes were applied to wool and silk, demonstrating the impact of pH, time, and temperature on dye absorption. This research suggests potential applications of similar diazo compounds in textile dyeing processes (Iyun et al., 2020).
Fluorescence and Biological Activity
Hasan (2017) synthesized a precursor closely related to 7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid, and its subsequent Schiff base ligand. This research found that the ligand and its metal complexes exhibited fluorescence, indicating potential applications in fluorescent imaging or sensors. Moreover, biological activity studies suggest possible applications in biomedical fields (Hasan, 2017).
Colorimetric Analysis in Chemistry
Lei (2010) synthesized a new azo reagent from a similar diazonium compound, which was used in colorimetric analysis for the detection of cupric ions. This indicates a potential application of 7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid in analytical chemistry, specifically in the detection and quantification of metal ions (Lei, 2010).
Sulfonation and Chemical Reactions
Research by Ansink, Zelvelder, and Cerfontain (2010) studied the sulfonation reactions of naphthalenes, which is relevant to understanding the chemical behavior and potential modifications of compounds like 7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid in various chemical syntheses (Ansink et al., 2010).
properties
Product Name |
7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid |
---|---|
Molecular Formula |
C20H14N2O7S2 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C20H14N2O7S2/c23-17-9-8-13-10-14(30(24,25)26)11-18(31(27,28)29)19(13)20(17)22-21-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,23H,(H,24,25,26)(H,27,28,29) |
InChI Key |
HOQKGCIZHZIZQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.